6,8-二氧代-1,2,3,4-四氢吡嗪并[1,2-c]嘧啶-9-腈;盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“6,8-Dioxo-1,2,3,4-tetrahydropyrazino[1,2-c]pyrimidine-9-carbonitrile;hydrochloride” is a complex organic compound. It’s likely to be used in the field of medicinal chemistry or drug discovery, given its structural complexity and the presence of a pyrimidine ring, which is a common feature in many pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indoles have been synthesized via a two-step pathway involving Ugi-four-component condensation . This method involves the reaction of multiple components to form a complex product in a single step, offering a potentially efficient route to the synthesis of complex organic compounds .科学研究应用
合成和生物活性
该化合物因其合成具有显着生物活性的新型杂环的潜力而受到广泛研究。例如,它的衍生物在细胞毒性和抗菌活性方面显示出有希望的结果。一项研究合成了嘧啶硫酮衍生物并研究了其对选定亲电试剂和亲核试剂的反应性,揭示了有效的抗肿瘤和抗菌特性 (Ramadan、El‐Helw 和 Sallam,2019)。另一项研究重点关注源自四氢嘧啶衍生物的新型稠合杂环化合物的抗氧化活性,突出了这些化合物在制药应用中的潜力 (Salem、Farhat、Omar Errayes 和 Madkour,2015)。
抗菌和抗氧化评价
对该化合物衍生物的进一步研究探索了它们的抗菌和抗氧化特性。合成了新型嘧啶酮衍生物,其中一些对各种癌症类型表现出显着的抗癌活性,以及显着的抗菌和抗真菌活性 (Taher 和 Helwa,2012)。此外,还进行了新型嘧啶和稠合嘧啶的合成和评价,突出了它们在对抗微生物耐药性方面的潜力 (Abdelghani、Said、Assy 和 Hamid,2017)。
具有生物活性的新型表面活性剂
该化合物的衍生物也已被用于创建嵌入嘧啶的新型非离子表面活性剂,展示了表面活性特性和生物活性。这些表面活性剂表现出增强的溶解性、生物降解性和更低的毒性,使其适用于各种应用,包括药物和杀虫剂制造、化妆品和乳化剂 (El-Sayed,2008)。
作用机制
Target of Action
The primary targets of EN300-26977617 are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
EN300-26977617 exerts its anticancer potential through different action mechanisms. One of these mechanisms is inhibiting protein kinases . The compound is a highly selective and orally bioavailable small molecule targeting the menin- histone-lysine N-methyltransferase 2A (KMT2A) protein-protein interaction .
Biochemical Pathways
The compound disrupts the interaction between menin and KMT2A, which leads to the inhibition of HOX/Meis1 stemness genes and the induction of differentiation genes in KMT2A - or NPM1 -altered leukemic cells .
Pharmacokinetics
It is known that the compound is orally bioavailable .
Result of Action
The compound induces differentiation followed by cell death . It exhibits synergistic effects with venetoclax alone or in combination with azacitidine in AML cells bearing KMT2A -r in vitro .
属性
IUPAC Name |
6,8-dioxo-1,2,3,4-tetrahydropyrazino[1,2-c]pyrimidine-9-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2.ClH/c9-3-5-6-4-10-1-2-12(6)8(14)11-7(5)13;/h10H,1-2,4H2,(H,11,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFMJBMFUFZWNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C(=O)NC2=O)C#N)CN1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。